molecular formula C8H12N2O B8325137 2-Methyl-2-(pyrazol-1-yl)-butan-3one

2-Methyl-2-(pyrazol-1-yl)-butan-3one

Cat. No.: B8325137
M. Wt: 152.19 g/mol
InChI Key: SYERHNVDZIBBGT-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrazol-1-yl)-butan-3-one is a branched ketone derivative featuring a pyrazole ring at the 2-position of the butanone backbone. Pyrazole-containing compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, aromatic stability, and tunable electronic properties .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-3-pyrazol-1-ylbutan-2-one

InChI

InChI=1S/C8H12N2O/c1-7(11)8(2,3)10-6-4-5-9-10/h4-6H,1-3H3

InChI Key

SYERHNVDZIBBGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)N1C=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Example Compounds :

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
Property 2-Methyl-2-(pyrazol-1-yl)-butan-3-one Compound 7a/7b
Core Structure Pyrazole + ketone Pyrazole + thiophene + ketone
Functional Groups Methyl, ketone Amino, hydroxy, cyano, ester
Synthetic Route Not explicitly described Uses malononitrile/ethyl cyanoacetate + sulfur
Potential Applications Agrochemical intermediates Likely bioactive molecules (e.g., antimicrobials)

Key Differences :

  • The thiophene moiety in 7a/7b introduces π-conjugation, which may alter electronic properties and redox behavior relative to the simpler butanone backbone .

Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)

Structural Comparison :

Property 2-Methyl-2-(pyrazol-1-yl)-butan-3-one Aldicarb
Core Structure Butanone + pyrazole Propanal + methylthio + oxime
Functional Groups Ketone, pyrazole Carbamate, oxime, methylthio
Toxicity Likely low (no data) High (cholinesterase inhibitor)
Regulatory Status Unrestricted (assumed) Banned in agriculture (except pine-tree use)

Key Differences :

  • Aldicarb’s carbamate and oxime groups confer potent acetylcholinesterase inhibition, leading to acute neurotoxicity, whereas the pyrazole-ketone structure of 2-methyl-2-(pyrazol-1-yl)-butan-3-one suggests lower bioactivity.

Computational Insights Using Multiwfn

While direct computational data on 2-methyl-2-(pyrazol-1-yl)-butan-3-one are absent, tools like Multiwfn can elucidate differences between similar compounds:

  • Electrostatic Potential (ESP): Pyrazole’s nitrogen atoms in 2-methyl-2-(pyrazol-1-yl)-butan-3-one would create localized negative ESP regions, unlike Aldicarb’s carbamate group.
  • HOMO-LUMO Gaps: The conjugated thiophene in 7a/7b may reduce the HOMO-LUMO gap compared to the non-conjugated butanone system, affecting reactivity .
  • Topological Analysis : Bond critical points (BCPs) in the pyrazole ring would highlight aromaticity, whereas Aldicarb’s oxime group may show distinct electron density distributions .

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